molecular formula C13H10BrNO B6354666 4-bromo-2-[(E)-(phenylimino)methyl]phenol CAS No. 15597-75-8

4-bromo-2-[(E)-(phenylimino)methyl]phenol

Cat. No.: B6354666
CAS No.: 15597-75-8
M. Wt: 276.13 g/mol
InChI Key: UBWNXKBHOIRKNG-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-(phenylimino)methyl]phenol is a member of the N-salicylideneaniline family, a class of Schiff bases known for their intriguing chromic properties . This compound has been identified in multiple polymorphic forms, which exhibit distinct colors and thermochromic behavior; one polymorph appears orange at room temperature while another appears yellow . The primary structural feature is an intramolecular O—H⋯N hydrogen bond between the phenol OH group and the imine nitrogen atom, forming an S(6) ring motif . A key difference between the polymorphs is the dihedral angle between the two aromatic rings, which is near-planar in the orange form (Φ = 1.8°) and significantly larger in the yellow form (Φ = 45.6°) . This structural characteristic is directly linked to its function, as a smaller dihedral angle favors greater electron delocalization and is associated with more pronounced thermochromism . Upon cooling, the orange polymorph becomes more yellow, and the yellow polymorph becomes paler . The mechanism for this reversible color change is believed to involve a keto-enol tautomerism . Researchers value this compound as a model system for studying solid-state chromism and for the development of advanced materials, including potential applications in organic light-emitting diodes (OLEDs) and nonlinear optics (NLO) . Intended Use & Disclaimer: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity, suitability, and purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWNXKBHOIRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419868
Record name NSC201830
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URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15597-75-8
Record name NSC201830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Condensation Protocol

The most widely cited method involves refluxing equimolar quantities of 5-bromosalicylaldehyde (1.000 g, 0.005 mol) and aniline (0.466 g, 0.005 mol) in ethanol (50 mL total volume) for 4 hours. Key steps include:

  • Dissolution : Reactants are separately dissolved in 25 mL ethanol.

  • Reflux : Combined solutions are refluxed at 78°C with stirring.

  • Workup : Post-reflux, the mixture is concentrated via rotary evaporation, precipitating a crude solid.

  • Crystallization : Yellow crystals (1B ) form directly from the crude product, while orange crystals (1A ) require recrystallization from fresh ethanol.

Yield : 94% (1.304 g).

Table 1: Reaction Conditions and Outcomes

ParameterValue/Description
Reactants5-Bromosalicylaldehyde, Aniline
SolventEthanol
Reflux Time4 hours
CatalystNone
Product FormPolymorphs 1A (orange) and 1B (yellow)
Key CharacterizationIntramolecular O–H⋯N hydrogen bond (S(6) ring)

Alternative Method with Catalytic Acid

A modified approach introduces acetic acid as a catalyst, reducing reflux time to 60 minutes. Although developed for a fluorinated analog, this method is applicable to the parent compound:

  • Reactants : 5-Bromosalicylaldehyde (0.01 mol) and aniline (0.01 mol).

  • Catalyst : 2–3 drops of glacial acetic acid.

  • Reflux : 60 minutes in ethanol (20 mL).

  • Purification : Filtration followed by recrystallization from ethanol.

Yield : 80% (pale yellow solid).

Table 2: Comparative Analysis of Methods

FeatureStandard MethodAcid-Catalyzed Method
Reflux Time4 hours1 hour
CatalystNoneAcetic acid
Yield94%80%
CrystallizationSpontaneous (1B ) vs. recrystallization (1A )Recrystallization required

Structural and Spectroscopic Characterization

Successful synthesis is confirmed through analytical techniques:

Spectral Data

  • IR Spectroscopy :

    • O–H stretch: 3425 cm⁻¹ (intramolecular H-bond).

    • C=N stretch: 1612 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 6.93–7.70 (7H, multiplet).

    • Imine proton: δ 9.06 (1H, singlet).

    • Phenolic O–H: δ 10.26 (1H, singlet).

Crystallographic Insights

  • Polymorph 1A : Orthorhombic space group Pca2₁, dihedral angle Φ = 1.8° (near-planar).

  • Polymorph 1B : Monoclinic space group Cc, Φ = 45.6° (non-planar).

Factors Influencing Polymorph Formation

The isolation of 1A or 1B depends on crystallization conditions:

  • Temperature : Cooling 1A enhances yellowness (thermochromism).

  • Solvent Polarity : Ethanol favors 1A ; crude mixtures yield 1B .

  • Concentration : Higher concentrations promote 1B nucleation.

Challenges and Optimization Strategies

  • Byproduct Formation : Unreacted aldehyde or amine necessitates thorough washing.

  • Yield Improvement : Catalytic acid reduces reflux time but lowers yield.

  • Polymorph Purity : Sequential recrystallization steps required for 1A .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 4-bromo-2-[(E)-(phenylimino)methyl]phenol (C13H10BrNO) is a significant chemical in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. This article explores its properties, applications, and case studies that highlight its utility in research.

Medicinal Chemistry

This compound has been studied for its potential pharmacological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of phenolic compounds exhibit antimicrobial properties. A study demonstrated that modifications to the phenolic structure can enhance activity against various bacterial strains. The bromine substitution may influence the lipophilicity and bioavailability of the compound, making it an interesting subject for further exploration in antimicrobial drug design.

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis. Its imine functionality allows for further reactions such as nucleophilic addition or cyclization, leading to the formation of more complex molecules.

Case Study: Synthesis of Novel Compounds

In synthetic organic chemistry, this compound has been utilized to synthesize novel heterocyclic compounds. Researchers have reported successful reactions that lead to products with enhanced biological activities, showcasing its versatility as a building block in drug synthesis.

Materials Science

Due to its unique chemical structure, this compound can be employed in developing new materials, particularly in coatings and polymers where phenolic compounds are known for their thermal stability and resistance to degradation.

Case Study: Polymer Composites

Investigations into polymer composites incorporating this compound have shown improved mechanical properties and thermal stability. These findings suggest potential applications in industries requiring durable materials.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobial
Phenolic Derivative AAnticancer
Phenolic Derivative BAntifungal

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
Nucleophilic AdditionThis compoundHeterocyclic Compound A
CyclizationThis compoundHeterocyclic Compound B

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-(phenylimino)methyl]phenol involves its ability to form intramolecular hydrogen bonds between the phenol OH group and the imine N atom, creating a stable S(6) ring structure. This intramolecular interaction is crucial for its thermochromic properties. The compound’s molecular targets and pathways are still under investigation, but its ability to undergo keto-enol tautomerism is believed to play a significant role in its biological activities .

Comparison with Similar Compounds

Key Findings :

  • Bromine’s intermediate size balances steric effects and electronic contributions, enabling polymorphism .
  • Larger halogens (e.g., I) may reduce planarity, while smaller ones (F, Cl) favor planar conformations .

Methoxy-Substituted Analogues

Replacing the hydroxyl group with methoxy alters electronic and biological properties:

Compound Substituent Antibacterial Activity (MTT assay) Notes
5-Bromo-2-methoxy-4-[(phenylimino)methyl]phenol OCH₃ Active against S. aureus, E. coli Methoxy group enhances lipophilicity, improving membrane permeability
4-Bromo-2-[(phenylimino)methyl]phenol OH Moderate activity Hydroxyl group enables hydrogen bonding and metal chelation

Key Findings :

  • Methoxy derivatives show superior antibacterial efficacy compared to hydroxyl analogues .
  • Hydroxyl groups are critical for coordinating metal ions in Schiff base complexes .

Morpholine-Functionalized Derivatives

Substituents on the phenyl ring modulate antioxidant activity:

Compound Substituent FRAP Activity (µM Fe²⁺/g) Notes
4-Bromo-2-[(4-morpholinophenylimino)methyl]phenol (I) 4-Morpholinophenyl 929 Aromatic morpholine enhances electron donation
4-Bromo-2-[(2-morpholinoethylimino)methyl]phenol (II) 2-Morpholinoethyl 11 Alkyl chain reduces conjugation, lowering activity
4-Bromo-2-[(phenylimino)methyl]phenol Phenyl N/A Baseline for comparison; no morpholine group

Key Findings :

  • Aromatic morpholine substituents significantly boost antioxidant capacity via resonance stabilization .

Complex Heterocyclic Derivatives

Incorporating triazole or sulfanyl groups expands coordination chemistry:

Compound Substituent Application Notes
4-Bromo-2-[(3-mercapto-5-phenyltriazol-4-ylimino)methyl]phenol Triazole-thione Metal chelation Thione sulfur enhances binding to transition metals
4-Bromo-2-[(2-sulfanylethylsulfanylphenylimino)methyl]phenol Sulfanyl-ethylsulfanyl Multidentate ligand Flexible sulfur chains enable diverse coordination modes
4-Bromo-2-[(phenylimino)methyl]phenol Phenyl Baseline ligand Simple structure; limited to monodentate/bidentate binding

Key Findings :

  • Heterocyclic substituents increase ligand versatility for forming stable metal complexes .

Thermal and Structural Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Compound Thermal Decomposition Onset (°C) Phase Stability Notes
4-Bromo-2-[(phenylimino)methyl]phenol ~200 Stable up to 200°C; polymorph-dependent 1A more thermally stable due to planar packing
Methoxy derivatives ~220 Higher stability Methoxy’s electron-donating effect delays decomposition
Morpholine derivatives ~180 Lower stability Bulky substituents disrupt crystal packing

Key Findings :

  • Methoxy groups enhance thermal stability, while bulky substituents reduce it .

Biological Activity

4-Bromo-2-[(E)-(phenylimino)methyl]phenol, a Schiff base derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including an intramolecular hydrogen bond and distinct polymorphs that exhibit thermochromism. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNOC_{13}H_{10}BrNO. The compound exhibits two polymorphs with different dihedral angles between the aromatic rings: one at 1.8° and another at 45.6°, which influences their color and thermochromic behavior .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound and its metal complexes against various bacterial strains. The following table summarizes the antimicrobial efficacy of the compound:

Microorganism Zone of Inhibition (mm) Concentration (µg/ml)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis14100
Pseudomonas aeruginosa10100
Candida albicans11100

These results indicate that the compound exhibits varying degrees of antibacterial and antifungal activities, suggesting its potential as a therapeutic agent .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on Hep-G2 (human liver carcinoma) and MCF-7 (human breast cancer) cell lines. The results are summarized in the following table:

Compound IC50 (µg/ml)
Free Ligand5.0
Mn(II) Complex2.6
Fe(III) Complex3.5
Cr(III) Complex4.0

The Mn(II) complex exhibited the highest cytotoxicity against Hep-G2 cells, outperforming the standard drug cisplatin . This highlights the enhanced biological activity of metal complexes derived from Schiff bases.

The biological activity of Schiff bases like this compound is often attributed to their ability to form stable complexes with metal ions, leading to enhanced reactivity and bioavailability. The intramolecular hydrogen bonding within the compound may also play a role in stabilizing its structure, facilitating interactions with biological targets such as DNA and proteins .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various Schiff base ligands, including this compound, against clinical isolates of bacteria. The findings indicated that these compounds could serve as effective alternatives to conventional antibiotics due to their broad-spectrum activity .
  • Cytotoxicity Assessment : In another investigation, researchers explored the cytotoxic effects of metal complexes derived from this Schiff base on cancer cell lines. The study concluded that these complexes could induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-bromo-2-[(E)-(phenylimino)methyl]phenol, and how can purity be ensured?

Answer:
The compound is synthesized via Schiff base condensation between 5-bromosalicylaldehyde and aniline in ethanol under reflux conditions . Key steps include:

  • Molar ratio : 1:1 stoichiometry of aldehyde and amine.
  • Solvent : Ethanol (reflux at ~78°C for 4–6 hours).
  • Purification : Recrystallization from ethanol or methanol yields crystals suitable for X-ray diffraction (XRD) analysis. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key functional groups should be identified?

Answer:

  • FTIR : Identifies the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3200–3400 cm⁻¹ .
  • Raman Spectroscopy : Detects aromatic C–Br vibrations at ~250–300 cm⁻¹ .
  • UV-Vis : Shows π→π* transitions in the imine and aromatic systems (absorption bands at 300–400 nm) .
  • NMR : ¹H NMR confirms phenolic proton (~δ 12–13 ppm) and imine proton (~δ 8.5–9 ppm) .

Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound?

Answer:
SC-XRD analysis involves:

  • Data collection : Using a MoKα radiation source (λ = 0.71073 Å) on diffractometers like Oxford Xcalibur .
  • Software : SHELXS97 for structure solution and SHELXL2018 for refinement .
  • Key parameters : Bond lengths (e.g., C=N: 1.28–1.29 Å) and dihedral angles between aromatic rings (e.g., 1.8°–45.6°) .
  • Validation : R-factor (< 0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How do polymorphic forms of this compound influence its thermochromic properties?

Answer:
Two polymorphs (1A and 1B) exhibit distinct thermochromic behaviors due to differences in molecular conformation and crystal packing :

Property Polymorph 1A Polymorph 1B
Space Group Orthorhombic (Pca2₁)Monoclinic (Cc)
Dihedral Angle (θ) 1.8° (near-planar)45.6° (twisted)
Thermochromism Orange → yellow on coolingYellow → pale on cooling
H-bonding O–H⋯N (S(6) ring)O–H⋯N (S(6) ring)

The planar conformation (1A) allows stronger π-conjugation and enhanced thermochromism, while the twisted form (1B) reduces electronic delocalization .

Advanced: How do computational methods like DFT aid in understanding the electronic structure and thermochromic behavior?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights into:

  • Electronic transitions : Calculated UV-Vis spectra match experimental data, confirming π→π* and n→π* transitions .
  • Thermochromism : Energy barriers for keto-enol tautomerism are modeled to explain color changes with temperature .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, Br⋯Br contacts) influencing crystal packing .
    Software packages like Gaussian or ORCA are used for simulations .

Advanced: What experimental approaches resolve contradictions between observed and predicted spectroscopic data?

Answer:

  • Hybrid Methods : Combine experimental (FTIR, Raman) and computational (DFT) data to validate vibrational assignments .
  • Crystallographic Validation : SC-XRD resolves ambiguities in molecular geometry (e.g., imine bond length vs. computational predictions) .
  • Dynamic NMR : Monitors tautomeric equilibria in solution to explain discrepancies in proton chemical shifts .

Advanced: How do substituents on the aromatic rings affect the compound’s bioactivity or material properties?

Answer:

  • Bromine Substitution : Enhances antimicrobial activity by increasing lipophilicity and membrane permeability .
  • Electron-Withdrawing Groups (e.g., –NO₂): Stabilize the enol form, reducing thermochromic intensity .
  • Hydrogen Bonding : Substituents altering O–H⋯N interactions impact crystal packing and solubility .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to optimize crystal growth .
  • Temperature Gradients : Slow cooling from reflux to room temperature promotes large, defect-free crystals .
  • Additives : Trace acetic acid can protonate the imine nitrogen, improving crystallization .

Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?

Answer:

  • pH Studies : Monitor UV-Vis spectral shifts in buffered solutions (pH 2–12) to assess keto-enol equilibrium .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for most polymorphs) .
  • Accelerated Aging : Expose crystals to humidity/light and track color changes via reflectance spectroscopy .

Advanced: What role does hydrogen bonding play in the solid-state properties of this compound?

Answer:

  • Intramolecular H-bonding : O–H⋯N interactions stabilize the enol form, critical for thermochromism .
  • Intermolecular Contacts : Br⋯Br and C–H⋯π interactions influence crystal density (1.659 Mg/m³ for 1B) and melting points .
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯H: 40%, Br⋯H: 15%) to predict solubility and mechanical properties .

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